3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Description
3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core. This scaffold is characterized by a triazole ring fused to a pyrazine ring, with a methyl group at position 3 and a piperazine-linked 6-methylpyrimidine moiety at position 6. Such structural complexity is designed to enhance binding affinity and selectivity toward biological targets, particularly enzymes and receptors involved in cardiovascular or central nervous system pathways. The compound’s design leverages the piperazine-pyrimidine motif, a common feature in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .
Properties
IUPAC Name |
3-methyl-8-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-11-9-13(18-10-17-11)21-5-7-22(8-6-21)14-15-20-19-12(2)23(15)4-3-16-14/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCUMWABCNCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds with piperazine moieties have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Pharmacokinetics
It’s worth noting that compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5).
Biological Activity
3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a synthetic compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antibacterial research. Its structural attributes suggest possible interactions with various biological targets, making it a candidate for further investigation.
- Molecular Formula : C15H18N8
- Molecular Weight : 310.365 g/mol
- Purity : Typically ≥ 95% .
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases and interact with cellular pathways involved in cancer progression. The triazolo[4,3-a]pyrazine scaffold is known for its versatility in medicinal chemistry, often serving as a pharmacophore in drug development.
Antitumor Activity
Recent studies have highlighted the antitumor potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives. For instance:
- Compound 22i , a derivative closely related to our compound of interest, exhibited significant anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively .
- The compound's mechanism involves c-Met kinase inhibition at nanomolar concentrations (IC50 = 48 nM), suggesting a targeted approach in cancer therapy .
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyrazines have also been explored:
- In vitro studies demonstrated moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
- A related compound showed MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The effectiveness of triazolo[4,3-a]pyrazine derivatives can be influenced by their substituents:
- Compounds with an indole moiety exhibited enhanced antibacterial effects due to favorable interactions with target receptors.
- Long alkyl chains at specific positions improved lipophilicity and cellular permeability, enhancing biological efficacy .
Case Studies
Several studies have been conducted to evaluate the biological activities of triazolo[4,3-a]pyrazine derivatives:
| Study | Target | Results | IC50 Values |
|---|---|---|---|
| Study A | A549 Cells | Significant anti-tumor activity | 0.83 ± 0.07 μM |
| Study B | MCF-7 Cells | High inhibition rate | 0.15 ± 0.08 μM |
| Study C | HeLa Cells | Effective growth inhibition | 2.85 ± 0.74 μM |
| Study D | E. coli | Moderate antibacterial effect | MIC: 16 μg/mL |
| Study E | S. aureus | Comparable to ampicillin | MIC: 32 μg/mL |
Comparison with Similar Compounds
The following analysis compares 3-methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine with structurally or functionally related derivatives, focusing on substituent effects, biological activity, and synthetic routes.
Structural Analogues
A. Pyrazine-Triazole-Piperazine Hybrids
- Compound 44g (8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one): Features a pyridopyrimidinone core with a piperazine-pyridine substituent. Unlike the target compound, this derivative lacks the triazole ring but retains the piperazine-linked heterocycle. It exhibits moderate kinase inhibitory activity but lower metabolic stability due to the pyridinone scaffold .
- Compound 16 (5-Chloro-3-(4-(difluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyrazine): Shares the triazolo-pyrazine core but substitutes position 8 with a chloro group and position 3 with a difluoromethoxyphenyl group. This compound shows enhanced lipophilicity and improved blood-brain barrier penetration compared to the target compound .
B. Triazolo[4,3-a]pyrazine Derivatives with Therapeutic Activity
- Compound 13a (from ): A [1,2,4]triazolo[4,3-a]pyrazine derivative incorporating (S)-CDAPA (5-cyclohexyl-3,4-diaminopentanoic acid). It exhibits potent renin inhibition (IC50 = 3.9 nM) but requires intravenous administration due to poor oral bioavailability. The target compound’s piperazine-pyrimidine group may offer better pharmacokinetics .
- Antihypertensive Derivatives (): 1,2,4-Triazolo[4,3-a]pyrimidine derivatives with thiosemicarbazide or oxadiazole substituents show 60–80% reduction in blood pressure in rodent models. The target compound’s methylpyrimidine-piperazine chain could enhance target specificity compared to these simpler derivatives .
Key Observations :
- The piperazine-pyrimidine group in the target compound may mimic ATP-binding motifs in kinases, a feature absent in simpler triazolo-pyrazines .
- Chlorine or difluoromethoxy substituents (e.g., Compound 16) improve CNS penetration but reduce solubility, whereas the target compound’s methylpyrimidine may balance these properties .
Q & A
Q. What computational methods predict the compound’s binding mode to adenosine receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of A₁/A₂A receptors (PDB: 5UEN, 3REY). Focus on key interactions:
- Piperazine nitrogen with Glu169 (A₂A).
- Triazole ring π-π stacking with Phe168.
Validate predictions with mutagenesis (e.g., Ala scans) .
Advanced Synthesis and Modification
Q. How to modify the 6-methylpyrimidin-4-yl group to enhance selectivity for kinase targets?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyrimidine 2-position to improve ATP-binding pocket interactions. Synthesize analogs via palladium-catalyzed C-H arylation. Test selectivity using kinase profiling panels (e.g., DiscoverX KINOMEscan) .
Q. What strategies mitigate solubility issues in in vivo studies?
- Methodological Answer : Prepare phosphate or citrate salts to enhance aqueous solubility. For example, dihydrochloride salts of piperazine derivatives show 10-fold higher solubility in PBS (pH 6.5) than free bases. Alternatively, formulate with cyclodextrins (e.g., HP-β-CD) for parenteral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
